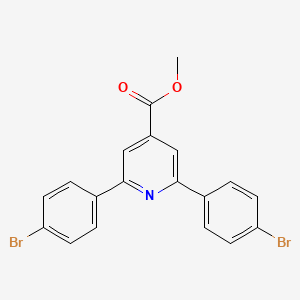
Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate is a chemical compound with the molecular formula C19H13Br2NO2 and a molecular weight of 447.12 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with two 4-bromophenyl groups and a carboxylate ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general procedure includes the following steps:
Preparation of the starting materials: The aryl halide (4-bromophenyl) and the organoboron compound are prepared.
Coupling reaction: The aryl halide and the organoboron compound are mixed in the presence of a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)) and a base (such as potassium carbonate) in a suitable solvent (such as toluene) under an inert atmosphere (argon or nitrogen).
Purification: The reaction mixture is purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions:
Coupling reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve a polar aprotic solvent (such as dimethylformamide) and a base (such as sodium hydride).
Oxidation and reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative of the compound.
Scientific Research Applications
Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules through coupling reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate is not well-documented. its effects are likely related to its ability to participate in various chemical reactions, such as coupling and substitution reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate: This compound has chlorine atoms instead of bromine atoms on the phenyl rings, which can affect its reactivity and properties.
Methyl 2,6-diphenylpyridine-4-carboxylate: This compound lacks the halogen atoms on the phenyl rings, which can significantly alter its chemical behavior.
Methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate: This compound has a methoxy group on one of the phenyl rings, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C19H13Br2NO2 |
|---|---|
Molecular Weight |
447.1 g/mol |
IUPAC Name |
methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C19H13Br2NO2/c1-24-19(23)14-10-17(12-2-6-15(20)7-3-12)22-18(11-14)13-4-8-16(21)9-5-13/h2-11H,1H3 |
InChI Key |
SBQVWYWJKVVOBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















